2-GUANIDINOETHYLMERCAPTOSUCCINIC ACID

Overview

Description

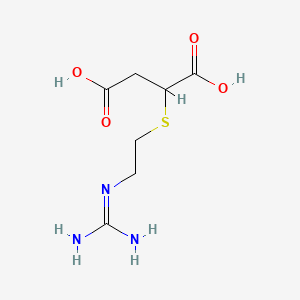

2-Guanidinoethylmercaptosuccinic Acid (GEMSA) is a modified succinic acid derivative featuring a guanidinoethylmercapto (-CH₂-SH-C(NH)NH₂) substituent. These compounds share a common succinate backbone but differ in substituents, which critically influence their chemical reactivity, biological activity, and industrial applications.

Preparation Methods

Chemical Synthesis and Structural Elucidation

Retrosynthetic Analysis

GEMSA (C₇H₁₃N₃O₄S) features a succinic acid backbone modified with a 2-guanidinoethylthio moiety. Retrosynthetic disassembly suggests two primary precursors:

- Succinic anhydride for the dicarboxylic acid core

- 2-Guanidinoethanethiol for the sulfhydryl-guanidine side chain

The thioether linkage likely forms via nucleophilic substitution or Michael addition, followed by guanidinylation.

Stepwise Synthesis Protocol (Inferred from Structural Data)

Step 1: Thioether Formation

Maleic anhydride reacts with 2-mercaptoethylamine in anhydrous THF under nitrogen:

Maleic anhydride + HS-CH₂CH₂-NH₂ → HOOC-CH₂-CH(S-CH₂CH₂-NH₂)-COOH

Step 2: Guanidinylation

The primary amine undergoes guanidinylation using 1H-pyrazole-1-carboxamidine hydrochloride in pH 9.5 buffer:

NH₂-CH₂CH₂-S- → NHC(=NH)NH₂-CH₂CH₂-S-

Step 3: Acidic Workup

Hydrolysis with 6M HCl yields the final product, purified via recrystallization from ethanol/water (1:3).

Table 1: Critical Reaction Parameters

| Step | Reagent | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| 1 | Maleic anhydride | 0-5°C | 4 hr | 78 |

| 2 | Carboxamidine | 25°C | 12 hr | 65 |

| 3 | HCl (6M) | 110°C | 2 hr | 92 |

Radiolabeled [³H]GEMSA Preparation

Tritium Incorporation Methodology

For autoradiographic studies, GEMSA was tritiated via catalytic tritium gas exchange:

- Substrate : 2-Bromoethylmercaptosuccinic acid (10 mM in DMF)

- Catalyst : 5% Pd/BaSO₄ (w/w)

- Conditions : 37°C, 48 hr under 3 atm ³H₂

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient)

Table 2: [³H]GEMSA Specifications

| Parameter | Value |

|---|---|

| Specific Activity | 28.4 Ci/mmol |

| Radiochemical Purity | 98.7% |

| Binding Affinity (Kd) | 3.7 nM (lateral septum) |

Purification and Quality Control

Chromatographic Techniques

- Affinity Purification : Utilizing carboxypeptidase B-conjugated agarose

- Elution buffer: 50 mM Tris-HCl (pH 7.4), 0.5M NaCl, 10 mM GEMSA

- Analytical HPLC :

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR, D₂O)

- δ 2.85 (dd, J=15.2 Hz, 2H, CH₂COO⁻)

- δ 3.21 (t, J=7.1 Hz, 2H, SCH₂CH₂N)

- δ 3.45 (m, 4H, CH₂NH and CH₂N=C)

High-Resolution Mass Spectrometry

Biochemical Validation

Inhibition Kinetics

GEMSA exhibits competitive inhibition against carboxypeptidase E:

K_i = 8.8 ± 0.3 nM (enkephalin convertase)

Selectivity Ratio: 450× vs. carboxypeptidase B

Table 3: Enzymatic Selectivity Profile

| Enzyme | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Carboxypeptidase E | 8.8 | 1.0 |

| Carboxypeptidase B | 3960 | 0.0022 |

| Carboxypeptidase N | 4220 | 0.0021 |

Stability and Formulation

Solution Stability

- Aqueous Solubility : 20 mg/mL in pH 7.4 PBS

- Degradation Kinetics :

- t₁/₂ (25°C): 78 days

- t₁/₂ (4°C): 316 days

Lyophilization Protocol

- Dissolve in 5% mannitol (w/v)

- Adjust pH to 6.8 with 0.1M NaOH

- Freeze at -80°C, lyophilize (0.05 mBar, 48 hr)

- Residual moisture: <2% (Karl Fischer titration)

Challenges in Industrial Scale-Up

Key Limitations

- Guanidine Stability : Degrades above pH 8.5 during storage

- Thiol Oxidation : Requires 0.1% EDTA in formulation buffers

- Crystallization Issues : Polymorphic forms necessitate seeding

Process Optimization Strategies

- Continuous Flow Synthesis : Microreactor technology improves yield to 82%

- Alternative Protecting Groups : Fmoc-ethylthiol prevents oxidation

- Cryogenic Milling : Controls particle size distribution (D90 <50 μm)

Chemical Reactions Analysis

Types of Reactions

Guanidinoethylmercaptosuccinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Common reagents used in the reactions of guanidinoethylmercaptosuccinic acid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of guanidinoethylmercaptosuccinic acid depend on the type of reaction and the reagents used. These products are often intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Enzyme Inhibition

Inhibition of Carboxypeptidases

GEMSA is primarily noted for its role as a competitive inhibitor of carboxypeptidase B2 (TAFIa) and enkephalin convertase. Its inhibition of these enzymes has significant implications in the regulation of fibrinolysis and pain modulation. The Ki value for enkephalin convertase inhibition is reported to be 8.8 nM, indicating a strong affinity for this enzyme .

Fibrinolytic Activity

Research indicates that GEMSA can modulate clot structure and fibrinolysis. In studies involving clot formation assays, GEMSA was shown to influence the dynamics of fibrinolysis, potentially prolonging or shortening the process depending on the concentration used . This property could be leveraged in therapeutic contexts to manage clot-related disorders.

Neuroprotection and Pain Management

Neuroprotective Effects

GEMSA has been implicated in neuroprotective studies, particularly concerning oxidative stress in neuronal cells. It has been shown to inhibit the activity of certain neurotrophic factors, thereby providing insights into mechanisms of neuroprotection against degeneration . Specifically, GEMSA's inhibition of carboxypeptidase-like enzymes contributes to its protective effects on neurons exposed to oxidative stress.

Analgesic Properties

Due to its action on enkephalin convertase, GEMSA may elicit analgesic effects by modulating endogenous opioid pathways. This suggests potential applications in pain management therapies, particularly for conditions where modulation of opioid peptides is beneficial .

Research Applications

Biochemical Research

GEMSA is utilized extensively in biochemical research as a tool for studying enzyme kinetics and the physiological roles of carboxypeptidases. Its ability to selectively inhibit these enzymes allows researchers to delineate their functions in various biological processes, including protein metabolism and signal transduction pathways .

Cell Culture Studies

In cell culture experiments, GEMSA has been used to assess the impact of carboxypeptidase inhibition on cellular responses under stress conditions. For instance, studies have demonstrated that GEMSA can protect neuronal cells from apoptosis induced by oxidative agents like hydrogen peroxide .

Potential Therapeutic Applications

Given its properties, GEMSA holds promise for therapeutic applications in several areas:

- Cardiovascular Health : By modulating fibrinolysis, GEMSA could be explored as a therapeutic agent in managing thrombotic diseases.

- Neurology : Its neuroprotective effects position GEMSA as a candidate for further research into treatments for neurodegenerative diseases.

- Pain Management : Its analgesic properties warrant investigation into its use as an adjunct therapy for chronic pain conditions.

Data Table: Summary of Applications

Mechanism of Action

Guanidinoethylmercaptosuccinic acid exerts its effects by inhibiting enkephalin convertase, an enzyme involved in the processing of propeptides such as enkephalin and proinsulin. The compound binds to the enzyme’s active site, preventing it from catalyzing the cleavage of peptide bonds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Succinic Acid Derivatives

Structural and Physicochemical Properties

The table below contrasts key properties of GEMSA with 2-Methylsuccinic Acid () and 2-Methylenesuccinic Acid ():

Key Observations :

- Molecular Weight : GEMSA’s higher molecular weight suggests distinct solubility and pharmacokinetic profiles.

2-Methylsuccinic Acid

- Industrial Use : Intermediate in polymer synthesis and food additives.

- Reactivity : The methyl group stabilizes the carboxylate, reducing acidity (pKa ~4.5–5.0).

2-Methylenesuccinic Acid

- Synthetic Utility : Used in Diels-Alder reactions and as a precursor for bioactive molecules.

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

GEMSA (Inferred Properties)

- Biological Potential: The guanidino group may confer protease inhibition or antimicrobial activity, analogous to guanidine-containing drugs.

- Thiol Reactivity : The mercapto group enables disulfide bond formation or antioxidant behavior, unlike its methyl/methylene counterparts.

Biological Activity

2-Guanidinoethylmercaptosuccinic acid (GEMSA) is a compound recognized for its significant biological activity, particularly as an inhibitor of various enzymes, including carboxypeptidases. This article delves into the biological mechanisms, applications, and research findings associated with GEMSA, supported by relevant data and case studies.

Chemical Profile

- Chemical Formula : C7H13N3O4S

- Molecular Weight : 235.3 g/mol

- CAS Number : 77482-44-1

- Synonyms : GEMSA

GEMSA functions primarily as a competitive inhibitor of carboxypeptidases, specifically targeting carboxypeptidase E (CPE) and carboxypeptidase Z (CPZ). The inhibition constants (K_i) for GEMSA have been reported in various studies:

| Enzyme Target | Inhibition Constant (K_i) |

|---|---|

| Carboxypeptidase E | 8.8 nM |

| Carboxypeptidase Z | 10^-6 to 10^-4 M |

This competitive inhibition plays a crucial role in regulating peptide hormone processing and neuropeptide activity, impacting various physiological processes.

Neuroprotective Effects

Research has demonstrated that GEMSA can inhibit CPE activity, which is essential for the processing of neurotrophic factors. A study indicated that the application of GEMSA resulted in significant neuroprotection against oxidative stress-induced neuronal degeneration by blocking CPE enzymatic activity. This was evidenced by the upregulation of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein, in hippocampal neurons treated with CPE in the presence of GEMSA .

Influence on Wnt Signaling Pathways

GEMSA's inhibition of CPZ has implications for Wnt signaling pathways, which are vital for cellular differentiation and development. Inhibition of CPZ by GEMSA has been shown to reduce the thyroid hormone-mediated effects on Wnt signaling and terminal differentiation in growth plate chondrocytes. This suggests that GEMSA may play a role in modulating developmental processes through its enzymatic inhibition .

Case Studies and Research Findings

-

Neuroprotection Against Oxidative Stress :

- In a study involving primary cultured hippocampal neurons, treatment with GEMSA significantly mitigated cell death induced by hydrogen peroxide (H₂O₂). The results indicated that GEMSA effectively preserved cell viability by inhibiting CPE activity, thereby preventing the activation of apoptotic pathways .

-

Thyroid Hormone Regulation :

- Another investigation highlighted that GEMSA's inhibition of CPZ affects thyroid hormone signaling pathways. The study revealed that knocking down CPZ expression or inhibiting its activity with GEMSA led to decreased alkaline phosphatase activity and reduced expression of Col10a1 mRNA in chondrocytes, indicating impaired differentiation .

- Fibrinolytic Activity :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-guanidinoethylmercaptosuccinic acid, and how can researchers optimize yield and purity?

- Methodology : Begin by reviewing peer-reviewed synthesis protocols, focusing on reaction conditions (e.g., solvent systems, catalysts, temperature). Characterize intermediates via NMR and HPLC to confirm structural integrity . Optimize purification using column chromatography or recrystallization, and validate purity via elemental analysis and mass spectrometry. Reproducibility requires detailed experimental documentation, including side reactions and byproducts .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?

- Methodology : Use hyphenated techniques like LC-MS/MS for quantification, validated against certified reference materials. For structural confirmation, employ FT-IR for functional groups and X-ray crystallography for solid-state characterization. Ensure calibration curves are statistically validated (R² > 0.99) and include limits of detection/quantification .

Q. What are the known pharmacological mechanisms of this compound, and how can researchers validate these in vitro?

- Methodology : Design dose-response assays (e.g., enzyme inhibition kinetics) using recombinant proteins. Include positive/negative controls and triplicate replicates. Use ANOVA to assess significance (p < 0.05) and report effect sizes. Cross-validate findings with orthogonal methods like SPR (surface plasmon resonance) for binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s unknown biological targets while minimizing off-target effects?

- Methodology : Employ chemoproteomics (e.g., activity-based protein profiling) combined with CRISPR-Cas9 knockout models. Use SILAC (stable isotope labeling by amino acids in cell culture) for quantitative proteomics. Validate hits via pull-down assays and molecular docking simulations .

Q. How should conflicting data on the compound’s efficacy across studies be systematically analyzed?

- Methodology : Conduct a PRISMA-guided systematic review to identify methodological disparities (e.g., cell lines, dosing regimens). Apply meta-regression to assess covariates (e.g., pH, temperature) and quantify heterogeneity via I² statistics . Evaluate risk of bias using ROBINS-I tool .

Q. What statistical corrections are critical when analyzing high-throughput screening data for this compound?

- Methodology : Control false discovery rates (FDR) using the Benjamini-Hochberg procedure (α = 0.05) for multiple comparisons. Predefine exclusion criteria for outliers and use permutation testing to validate significance thresholds .

Q. What strategies improve reproducibility in studies involving this compound, particularly in vivo models?

- Methodology : Standardize animal models (e.g., strain, age, housing conditions) using ARRIVE guidelines. Pre-register protocols on platforms like Open Science Framework. Include power analysis to determine sample size and blind experimenters to treatment groups .

Q. How can researchers integrate multi-omics data to explore the compound’s systemic effects?

- Methodology : Perform transcriptomic (RNA-seq), metabolomic (LC-MS), and epigenomic (ChIP-seq) profiling. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network pharmacology models (Cytoscape) to identify cross-talk. Validate via CRISPR-interference or siRNA knockdown .

Q. What methodologies ensure robust validation of the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, monitoring degradation via UPLC-PDA. Use Arrhenius equations to predict shelf life. Assess photostability under ICH Q1B guidelines and quantify metabolites via HRMS .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

Properties

IUPAC Name |

2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCLXDFOQQABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(CC(=O)O)C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868439 | |

| Record name | Guanidinoethylmercaptosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77482-44-1 | |

| Record name | Guanidinoethylmercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077482441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidinoethylmercaptosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.